M-chlorotoluene is a colorless liquid. Specific gravity 1.072. Denser than water, thus sinks in water. Flash point less than 141°F. Vapors irritating and narcotic in high concentrations. Used as solvents and as an intermediate for making other chemicals and dyes.
3-Chlorotoluene
CAS No.: 108-41-8
Cat. No.: VC21219991
Molecular Formula: C7H7Cl
Molecular Weight: 126.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108-41-8 |
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Molecular Formula | C7H7Cl |
Molecular Weight | 126.58 g/mol |
IUPAC Name | 1-chloro-3-methylbenzene |
Standard InChI | InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 |
Standard InChI Key | OSOUNOBYRMOXQQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)Cl |
Canonical SMILES | CC1=CC(=CC=C1)Cl |
Boiling Point | 324 °F at 760 mm Hg (NTP, 1992) 161.8 °C |
Flash Point | 126 °F (NTP, 1992) |
Melting Point | -54 °F (NTP, 1992) -47.8 °C |
Introduction
Chemical Identity and Structure
3-Chlorotoluene, also known as m-chlorotoluene, is an aromatic compound consisting of a toluene molecule with a chlorine atom at the meta position. This specific arrangement provides the compound with its characteristic reactivity and properties that distinguish it from other chlorotoluene isomers.
The compound is a member of the chlorobenzene family and specifically belongs to the chlorotoluene group. Its molecular structure features a benzene ring with a methyl group and a chlorine atom in a meta-arrangement relative to each other. This structural configuration confers specific chemical reactivity patterns that make it suitable for various synthetic applications.
The chemical formula of 3-chlorotoluene is C₇H₇Cl, with a molecular weight of 126.58 g/mol . Its CAS registry number is 108-41-8, which serves as its unique identifier in chemical databases worldwide . Several synonyms are used to refer to this compound, including 1-chloro-3-methylbenzene, 3-methylchlorobenzene, m-tolyl chloride, and 1-methyl-3-chlorobenzene .
Physical and Chemical Properties
3-Chlorotoluene possesses distinct physical and chemical properties that make it suitable for various industrial applications and chemical reactions. Understanding these properties is essential for proper handling, storage, and utilization in research and manufacturing processes.
Physical Properties
At room temperature, 3-chlorotoluene exists as a clear, colorless liquid with a characteristic aromatic odor . The compound has a relatively low melting point of -48°C, making it liquid under normal conditions . Its boiling point ranges between 160-162°C at atmospheric pressure, which influences its distillation and purification processes .
The following table summarizes the key physical properties of 3-chlorotoluene:
The density of 3-chlorotoluene is approximately 1.07 g/mL, which is slightly higher than water . This property influences its behavior in liquid-liquid extraction processes and phase separations. Its refractive index of 1.523 serves as an important parameter for quality control and identification purposes .
Chemical Reactivity
The reactivity of 3-chlorotoluene is primarily determined by the presence of both the chlorine atom and the methyl group on the aromatic ring. The chlorine atom acts as an electron-withdrawing group, activating certain positions on the ring toward nucleophilic substitution while deactivating others toward electrophilic substitution. Conversely, the methyl group serves as an electron-donating group, demonstrating opposite electronic effects.
These opposing electronic influences create a unique reactivity pattern that makes 3-chlorotoluene valuable in various synthetic pathways. The compound can undergo typical aromatic substitution reactions, including further halogenation, nitration, and sulfonation, with predictable regioselectivity based on the combined directing effects of the chlorine and methyl substituents.
Synthesis and Production Methods
Industrial production of 3-chlorotoluene typically involves the chlorination of toluene under controlled conditions. Several synthetic approaches have been developed to produce this compound, with varying degrees of selectivity for the meta isomer.
Direct Chlorination Method
The most common industrial method for producing 3-chlorotoluene involves the direct chlorination of toluene in the liquid phase. This process typically uses chlorine gas as the chlorinating agent and various catalysts to influence the regioselectivity of the reaction.
According to patent information, a method for preparing chlorotoluenes involves the use of FeCl₃-loaded catalysts on macroporous silica gel . The process typically follows these steps:
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Preparation of the catalyst by combining FeCl₃ with macroporous silica gel in dehydrated alcohol
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Reaction of toluene with chlorine gas in the presence of the catalyst
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Separation of the isomeric mixture through rectification and crystallization techniques
The reaction conditions, including temperature, catalyst concentration, and reaction time, significantly influence the isomer distribution in the product mixture. For example, one embodiment describes a process conducted at 50°C for 6 hours, resulting in 98% toluene conversion with 72.3% ortho-chlorotoluene and 26.8% para-chlorotoluene content in the product .
Purification and Isolation
Since direct chlorination of toluene produces a mixture of ortho-, meta-, and para-chlorotoluene isomers, separation techniques are necessary to isolate high-purity 3-chlorotoluene. This is typically achieved through a combination of distillation and crystallization processes.
Fractional distillation takes advantage of the slight differences in boiling points between the isomers to achieve initial separation. Further purification may involve low-temperature crystallization, as described in the patent literature, where temperatures ranging from -30°C to 10°C are used to separate isomers based on their different freezing points .
Industrial Applications and Uses
3-Chlorotoluene serves as a versatile intermediate in various industrial processes, contributing to the production of several commercially important products. Its applications span multiple sectors, demonstrating its significance in modern chemical manufacturing.
Pharmaceutical Synthesis
In the pharmaceutical industry, 3-chlorotoluene functions as an important intermediate in the production of various drug compounds . Its structure makes it particularly valuable as a building block for synthesizing more complex pharmaceutical molecules. The reactivity of both the chlorine substituent and the methyl group can be exploited to introduce various functional groups, leading to diverse pharmacologically active compounds.
The compound's role in pharmaceutical synthesis enhances the efficiency of drug development processes by providing a versatile platform for structural modifications . These modifications allow medicinal chemists to optimize drug properties such as potency, selectivity, and pharmacokinetic profiles.
Agrochemical Production
3-Chlorotoluene is crucial in creating herbicides and pesticides, contributing significantly to improved agricultural productivity and pest management strategies . The compound serves as a starting material for the synthesis of various crop protection chemicals, including certain herbicides that target specific weed species while minimizing harm to cultivated crops.
The ability to selectively modify the 3-chlorotoluene structure allows agrochemical researchers to design compounds with optimal biological activity, environmental persistence, and safety profiles. This versatility makes it an invaluable tool in modern agricultural chemistry.
Dyes and Pigments Manufacturing
The compound is extensively used in the synthesis of dyes and pigments, providing vibrant colors for textiles and other materials . The aromatic structure of 3-chlorotoluene, combined with its reactive functional groups, makes it suitable for conversion into various chromophores - the molecular structures responsible for color properties.
The fashion and design industries benefit significantly from dyes derived from 3-chlorotoluene, as these dyes often exhibit desirable properties such as color intensity, lightfastness, and washfastness .
Organic Chemistry Research
In research laboratories, 3-chlorotoluene serves as both a solvent and reagent in organic synthesis . Its relatively high boiling point and stability make it suitable for reactions requiring elevated temperatures. Furthermore, its limited miscibility with water facilitates certain extraction and purification procedures.
As a reagent, 3-chlorotoluene participates in various chemical reactions, including coupling reactions, where the chlorine atom serves as a leaving group. This versatility makes it a valuable tool for researchers exploring new synthetic methodologies and developing novel compounds.
Specialty Chemicals Development
3-Chlorotoluene is involved in creating specialty chemicals for various applications, including adhesives and coatings . These products are vital for construction and manufacturing sectors, where specific material properties are required for optimal performance.
The compound's structural features can be incorporated into polymers and other materials to impart specific characteristics such as thermal stability, chemical resistance, or adhesive properties. This versatility continues to drive its demand in the specialty chemicals market.
Related Compounds and Derivatives
3-Chlorotoluene belongs to a family of halogenated toluene derivatives, with several related compounds exhibiting similar yet distinct properties and applications.
Chlorotoluene Isomers
The three primary isomers of chlorotoluene differ in the position of the chlorine atom relative to the methyl group:
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2-Chlorotoluene (ortho-chlorotoluene): Chlorine at position 2
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3-Chlorotoluene (meta-chlorotoluene): Chlorine at position 3
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4-Chlorotoluene (para-chlorotoluene): Chlorine at position 4
Each isomer exhibits distinct chemical reactivity patterns based on the relative positions of the substituents, affecting their utility in various synthetic applications.
Deuterated Analogs
Several deuterated analogs of chlorotoluenes have been synthesized primarily for use in analytical chemistry and spectroscopic studies:
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3-Chlorotoluene-2,4,6-d3: Contains deuterium atoms at positions 2, 4, and 6 of the benzene ring
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2-Chlorotoluene-3,4,5,6-d4: Contains deuterium atoms at positions 3, 4, 5, and 6 of the benzene ring
These deuterated compounds maintain similar chemical properties to their non-deuterated counterparts but offer advantages in certain analytical applications, particularly as internal standards in mass spectrometry and NMR spectroscopy.
Functionalized Derivatives
Various functionalized derivatives of 3-chlorotoluene have been synthesized for specific applications:
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3-Bromo-5-chlorotoluene: Contains both bromine and chlorine substituents, offering enhanced reactivity for certain coupling reactions
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4-Chlorotoluene-3-sulphonic acid: Incorporates a sulphonic acid group, increasing water solubility and enabling additional reactivity patterns
These derivatives expand the utility of chlorotoluenes in organic synthesis by providing additional functional handles for further transformations.
Research Trends and Current Studies
Research involving 3-chlorotoluene continues to evolve, with several areas of focus emerging in recent years. While specific studies on 3-chlorotoluene itself are somewhat limited in the provided search results, related research provides insight into potential areas of interest.
Synthetic Methodology Development
Ongoing research efforts aim to develop more efficient and selective methods for synthesizing chlorotoluenes, with particular emphasis on controlling the isomer distribution. The patent literature describes approaches using supported catalysts, such as FeCl₃ on macroporous silica gel, to influence the regioselectivity of toluene chlorination .
These methodological improvements are driven by industrial demand for higher-purity isomers with reduced environmental impact. Modern approaches often focus on minimizing waste generation, reducing energy consumption, and employing more environmentally benign reagents and catalysts.
Environmental Fate and Impact
Given the compound's classification as toxic to aquatic life with long-lasting effects (H411) , research interest in understanding its environmental persistence, bioaccumulation potential, and ecological impact continues to grow. This area of research is particularly relevant for industrial facilities handling large quantities of the compound and for developing appropriate waste management strategies.
Future studies may focus on biodegradation pathways, environmental transformation products, and remediation technologies specifically tailored for chlorinated aromatics like 3-chlorotoluene.
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